molecular formula C27H31FN4O8 B3026998 Eravacycline CAS No. 1207283-85-9

Eravacycline

Numéro de catalogue B3026998
Numéro CAS: 1207283-85-9
Poids moléculaire: 558.6
Clé InChI: AKLMFDDQCHURPW-ISIOAQNYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eravacycline is a novel fluorocycline antibiotic used to treat complicated intra-abdominal infections . It has a broad spectrum of activity against a range of pathogens including multidrug-resistant species, such as ESBL- or KPC-producing isolates . It is a fully synthetic fluorocycline that consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring .


Synthesis Analysis

The first and second-generation syntheses of eravacycline were developed by Myers’ group at Harvard . The process utilizes two key intermediates in a convergent approach. The key transformation is a Michael–Dieckmann reaction between a suitable substituted aromatic moiety and a key cyclohexenone derivative .


Molecular Structure Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. It consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring . This structure allows it to exhibit potent in vitro activity against Gram-positive and -negative bacterial strains expressing certain common tetracycline-specific acquired resistance mechanisms .


Chemical Reactions Analysis

Eravacycline has demonstrated superior potency to that of antibiotics that are currently being marketed for intraabdominal infections . It has been found to be potent in vitro against all the isolates tested, including strains resistant to carbapenems .


Physical And Chemical Properties Analysis

Eravacycline is a fully synthetic fluorocycline that exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and -negative aerobic and anaerobic bacteria . It has demonstrated broad antimicrobial activity and circumvents many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .

Applications De Recherche Scientifique

Treatment of Complicated Intra-Abdominal Infections (cIAIs)

Eravacycline has completed phase II clinical trials for the treatment of community-acquired cIAIs . It demonstrates efficacy against a broad spectrum of Gram-negative and Gram-positive bacteria commonly associated with intra-abdominal infections.

Complicated Urinary Tract Infections (cUTIs)

Phase III clinical trials have evaluated Eravacycline for treating cUTIs. Its activity against multidrug-resistant (MDR) pathogens, including ESBL- or KPC-producing isolates, makes it a promising option .

Multidrug-Resistant Bacteria

Eravacycline exhibits potential against MDR bacteria, including carbapenem-resistant Enterobacterales spp., vancomycin-resistant Enterococci spp., and carbapenem-resistant Acinetobacter spp. It addresses the challenge posed by these resilient pathogens .

Reducing Spread of Multidrug-Resistant Microorganisms

In vitro studies suggest that Eravacycline could play a role in reducing the spread of multidrug-resistant microorganisms . This finding is significant for clinical settings.

Safety and Tolerability

Eravacycline has demonstrated clinical success with low reported drug-related adverse events. Gastrointestinal intolerance is the most common side effect .

Mécanisme D'action

Target of Action

Eravacycline, a synthetic fluorocycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial drugs.

Mode of Action

Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis . This disruption in protein synthesis leads to the bacteriostatic effect of eravacycline, where bacterial growth is halted .

Biochemical Pathways

The primary biochemical pathway affected by eravacycline is the protein synthesis pathway of bacteria. By binding to the 30S ribosomal subunit, eravacycline prevents the formation of peptide chains, thereby disrupting protein synthesis . This disruption affects the downstream effects of protein synthesis, including cell growth and replication.

Pharmacokinetics

Eravacycline demonstrates a mean steady-state volume of distribution (Vss) of 320 L or 4.2 L/kg, a mean terminal elimination half-life (t) of 48 h, and a mean total clearance (CL) of 13.5 L/h . It has been noted to have a half-life of 20 h with protein binding around 80% .

Result of Action

The result of eravacycline’s action is the inhibition of bacterial growth. By disrupting protein synthesis, eravacycline prevents bacteria from growing and replicating . This makes eravacycline effective against a broad range of Gram-negative and Gram-positive bacteria, including those demonstrating

Propriétés

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMFDDQCHURPW-ISIOAQNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026285
Record name Eravacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eravacycline is a fluorocycline antibacterial of the tetracycline class of antibacterial drugs. Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains. In general, eravacycline is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae.
Record name Eravacycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eravacycline

CAS RN

1207283-85-9
Record name Eravacycline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207283859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eravacycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eravacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERAVACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07896928ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eravacycline
Reactant of Route 2
Reactant of Route 2
Eravacycline
Reactant of Route 3
Eravacycline
Reactant of Route 4
Reactant of Route 4
Eravacycline
Reactant of Route 5
Reactant of Route 5
Eravacycline
Reactant of Route 6
Eravacycline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.